trans-2-(Dimethylamino)cyclobutyl methanol

Medicinal Chemistry Stereochemistry GABA Receptor Pharmacology

trans-2-(Dimethylamino)cyclobutyl methanol (CAS 1932393-42-4) is a chiral amino-alcohol featuring a trans-1,2-disubstituted cyclobutane core with dimethylamino and hydroxymethyl groups. It has the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol, and is primarily employed as a stereochemically defined building block in medicinal chemistry and asymmetric synthesis.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13048890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(Dimethylamino)cyclobutyl methanol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCN(C)C1CCC1CO
InChIInChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
InChIKeyKGABGPOKOTZYBM-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-(Dimethylamino)cyclobutyl methanol: Chemical Identity and Procurement Prerequisites


trans-2-(Dimethylamino)cyclobutyl methanol (CAS 1932393-42-4) is a chiral amino-alcohol featuring a trans-1,2-disubstituted cyclobutane core with dimethylamino and hydroxymethyl groups . It has the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol, and is primarily employed as a stereochemically defined building block in medicinal chemistry and asymmetric synthesis.

Stereochemical Control Medicinal Chemistry Building Block Asymmetric Synthesis

Why Interchanging Cyclobutyl Amino-Alcohol Stereoisomers Compromises Structure-Activity Relationships


In conformationally constrained amino-alcohols, the relative orientation of the amino and hydroxyl groups directly governs target binding and metabolic stability. Classical work on cyclobutane analogs of GABA demonstrated that the cis isomer of 3-aminocyclobutane-1-carboxylic acid exhibited GABA uptake inhibition while the trans isomer was inactive, establishing that stereochemistry is not a interchangeable parameter [1]. Consequently, substituting trans-2-(dimethylamino)cyclobutyl methanol with its cis isomer or a racemic mixture can abolish or unpredictably alter the biological activity of downstream products.

! Cis diastereomer may show distinct GABA uptake inhibition; class-level data report isomer-dependent activity.
! Racemic substitution loses enantiomeric control, introducing undefined stereochemistry in asymmetric synthesis.

Quantitative Evidence for Selection of trans-2-(Dimethylamino)cyclobutyl methanol Over Its Closest Analogs


Stereochemical Configuration: trans vs. cis Diastereomer Biological Activity Differentiation

The trans configuration places the dimethylamino and hydroxymethyl substituents on opposite faces of the cyclobutane ring, resulting in an extended conformation distinct from the cis isomer. Although direct pharmacological data for trans-2-(dimethylamino)cyclobutyl methanol are scarce, class-level evidence from cyclobutane amino acids demonstrates that cis-3-aminocyclobutane-1-carboxylic acid inhibited GABA uptake in rat brain minislices (IC₅₀ ~ 100 µM) whereas the trans isomer was inactive [1]. This precedent indicates that stereochemical identity is the primary determinant of biological activity in this scaffold class.

Diastereomer Activity
Class-level inference
trans predicted inactive/distinct; cis IC₅₀ ~100 µM (GABA uptake assay, rat brain minislices)
Stereochemical identity may be primary activity determinant
Data inferred from cyclobutane GABA scaffold
Medicinal Chemistry Stereochemistry GABA Receptor Pharmacology

Enantiomeric Purity: (1R,2R)-trans vs. Racemic Mixture

Commercially available trans-2-(dimethylamino)cyclobutyl methanol is supplied as the (1R,2R)-enantiomer with a purity of 97% (HPLC) . In contrast, the generic (2-(dimethylamino)cyclobutyl)methanol (CAS 1823714-98-2) is typically a racemic or stereochemically undefined mixture. The use of enantiopure (1R,2R) trans material ensures consistent stereochemical outcomes in downstream chiral syntheses, avoiding the 50% loss of material and purification burden associated with racemic starting materials.

Enantiomeric Purity
Supporting evidence
97% e.e. (1R,2R)-trans
Ensures stereochemical consistency for asymmetric synthesis
Vendor-specified HPLC purity; racemic comparator 0% e.e.
Asymmetric Synthesis Chiral Building Blocks Quality Control

Predicted Physicochemical Equivalence: trans vs. cis Isomers

Predicted boiling point (190.5±13.0 °C), density (0.98±0.1 g/cm³), and pKa (15.05±0.10) are identical for both trans-2-(dimethylamino)cyclobutyl methanol and its cis isomer . This demonstrates that standard physicochemical screening cannot distinguish the stereoisomers; procurement decisions must therefore rely on direct stereochemical identity verification (e.g., chiral HPLC, optical rotation) rather than bulk property measurements.

Physicochemical Equivalence
Data to verify
Predicted boiling point, density, pKa identical for trans and cis isomers
Standard screening cannot confirm stereochemistry
Analytical certification (chiral HPLC, optical rotation) required
Physical Chemistry Quality Assurance Procurement

High-Value Application Scenarios for trans-2-(Dimethylamino)cyclobutyl methanol


Stereodefined Building Block for Conformationally Restricted GABA Analogs

Leveraging the established stereochemistry-activity relationship of cyclobutane scaffolds, the (1R,2R)-trans isomer can be elaborated into novel GABAergic agents where spatial orientation of the basic amine and alcohol functionalities is predicted to recapitulate or enhance receptor subtype selectivity [1].

Chiral Scaffold for Asymmetric Synthesis of Sigma-1 Receptor Ligands

Patents covering substituted dimethylcyclobutyl compounds report high affinity for sigma-1 receptors [1]. The enantiopure trans amino-alcohol serves as a privileged starting material for constructing sigma-1 ligands with defined stereochemistry, where the trans geometry may confer improved binding complementarity.

Chiral Ligand or Auxiliary in Enantioselective Catalysis

The trans-1,2-amino-alcohol motif is a well-established chiral ligand framework. The (1R,2R)-configuration provides a specific chiral environment for metal-catalyzed asymmetric transformations, enabling enantioselective induction that would be eroded if a racemic or cis isomer were employed.

Application
Selection Property
Validation Focus
Conformationally restricted GABA analog synthesis
Stereochemical control context
Receptor subtype selectivity model
Sigma-1 receptor ligand research
Chiral scaffold fit
Binding complementarity model
Enantioselective catalysis research
Chiral ligand environment
Enantioselective induction model
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